![molecular formula C20H22N4O2S B2431619 Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanon CAS No. 2319635-12-4](/img/structure/B2431619.png)

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

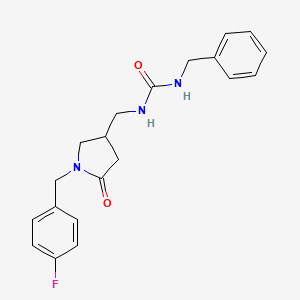

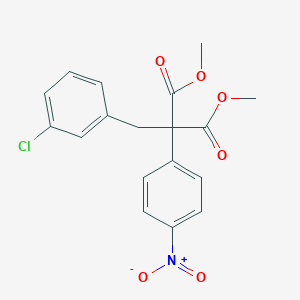

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

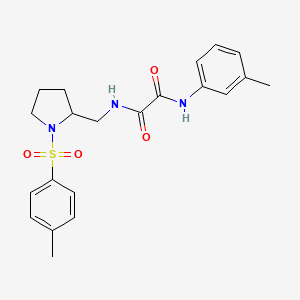

Antitumoraktivität

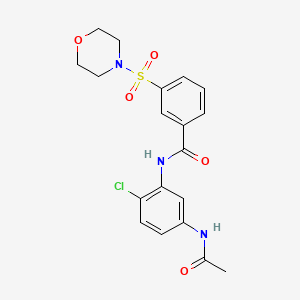

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanon-Derivate haben sich als potenzielle Antitumormittel gezeigt. Forscher haben diese Verbindungen synthetisiert und gegen verschiedene Krebszelllinien getestet, darunter Brustkrebs (MCF-7), Lungenkrebs (A549), Kolonkrebs (Colo-205) und Eierstockkrebs (A2780). Einige Derivate zeigen eine moderate bis hohe Aktivität, was sie zu interessanten Kandidaten für weitere Untersuchungen macht .

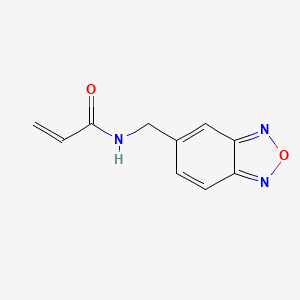

Anti-inflammatorische Eigenschaften

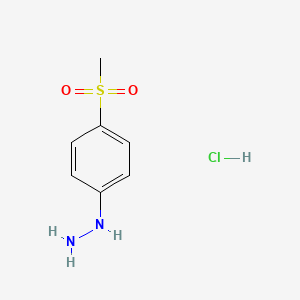

Bestimmte Derivate dieser Verbindung zeigen eine entzündungshemmende Wirkung. So haben beispielsweise Verbindungen mit einer Methoxygruppe an der sechsten Position im Benzothiazolring, die mit Piperidin- oder Morpholin-Einheiten verknüpft sind, eine hervorragende Hemmung der Cyclooxygenase-2 (COX-2) gezeigt und sogar die Albumindenaturierung gehemmt. Diese Ergebnisse unterstreichen ihr Potenzial als entzündungshemmende Mittel .

Antibakterielle und antimikrobielle Wirkungen

Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, haben verwandte Thiazolderivate eine antibakterielle Wirkung gegen Krankheitserreger wie Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Salmonella typhi gezeigt. Weitere Untersuchungen ihres antibakteriellen Potenzials sind gerechtfertigt .

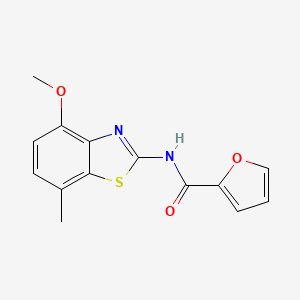

Arzneimittelentwicklung

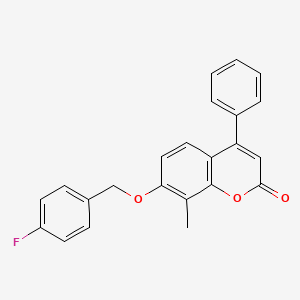

Imidazolhaltige Verbindungen, einschließlich derer mit einem Benzothiazol-Kern, dienen als wichtige Synthone in der Arzneimittelentwicklung. Forscher haben 1,3-Diazolringe (wie Imidazol) erfolgreich in kommerziell erhältliche Medikamente integriert. Beispiele sind Antihistaminika (Clemizol, Astemizol), Antiulkusmittel (Omeprazol, Pantoprazol) und Antiprotozoenmittel (Tinidazol, Ornidazol). Die Vielseitigkeit von Imidazol-basierten Strukturen macht sie wertvoll in der pharmazeutischen Chemie .

Wirkmechanismus

Target of Action

Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The target protein for these compounds is Pantothenate synthetase of Mtb .

Mode of Action

It’s worth noting that similar compounds have shown selective inhibition of mtb over non-tuberculous mycobacteria (ntm) . This suggests that the compound may interact with its target in a way that disrupts the normal functioning of the bacteria, leading to its inhibition.

Biochemical Pathways

Given the target protein pantothenate synthetase, it can be inferred that the compound may interfere with the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme a, which is essential for various metabolic processes in the bacteria .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that these properties have been considered during the design and synthesis of the compound.

Result of Action

Similar compounds have shown significant in vitro antitubercular activity . This suggests that the compound may lead to the inhibition of the growth of Mtb.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the bacteria, and the specific environment within the host organism .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-14(2)21-11-22-19(13)26-10-15-5-7-24(8-6-15)20(25)16-3-4-17-18(9-16)27-12-23-17/h3-4,9,11-12,15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNQKVSAYBBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)

![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2431538.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)

![N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431545.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2431550.png)

![N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2431556.png)